

Isopropenyl Formate: A Mild and Efficient Formylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropenyl formate*

Cat. No.: B3327299

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Isopropenyl formate has emerged as a valuable reagent in organic synthesis, serving as a mild and efficient agent for the introduction of the formyl group (-CHO) onto a variety of nucleophiles. Its enol ester structure imparts a useful level of reactivity, allowing for formylation reactions to proceed under neutral conditions, often with high chemoselectivity. This is particularly advantageous in the synthesis of complex molecules and pharmaceutical intermediates where sensitive functional groups must be preserved.

Introduction to Isopropenyl Formate

Isopropenyl formate (prop-1-en-2-yl formate) is the enol ester of formic acid.^[1] Unlike more traditional formylating agents such as formic acid or acetic formic anhydride, **isopropenyl formate** does not require acidic or basic activators, making it an ideal choice for substrates that are sensitive to such conditions. The formylation reaction proceeds via nucleophilic attack on the formyl carbon, with the concomitant release of acetone as a volatile and innocuous byproduct.

Key Properties of **Isopropenyl Formate**:

Property	Value
Molecular Formula	C ₄ H ₆ O ₂ [1]
Molecular Weight	86.09 g/mol [1]
IUPAC Name	prop-1-en-2-yl formate [1]
CAS Number	32978-00-0 [1]

Applications in Organic Synthesis

Isopropenyl formate is a versatile reagent for the formylation of a range of nucleophiles, including amines, amino esters, alcohols, and phenols.[\[2\]](#)

N-Formylation of Amines and Amino Esters

The synthesis of formamides is a common transformation in organic chemistry, as the formamide moiety is a key structural feature in many natural products and pharmaceuticals.

Isopropenyl formate provides a straightforward and mild method for the N-formylation of both primary and secondary amines.[\[2\]](#) The reactions are typically high-yielding and proceed under neutral conditions, avoiding the need for coupling agents or harsh reagents.

O-Formylation of Alcohols and Phenols

The formyl group can also serve as a protecting group for hydroxyl functionalities. **Isopropenyl formate**, in the presence of a catalytic amount of imidazole, can effectively formylate primary and secondary alcohols, as well as phenols.[\[2\]](#) This method offers an alternative to other formylation procedures that may require more forcing conditions.

Experimental Protocols

The following protocols are based on established literature procedures for the use of **isopropenyl formate** as a formylating agent.[\[2\]](#)

General Protocol for the N-Formylation of Amines

This procedure describes the formylation of a primary or secondary amine using **isopropenyl formate**.

Materials:

- Amine (1.0 mmol)
- **Isopropenyl formate** (1.2 mmol)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
- Stirring apparatus
- Standard glassware for inert atmosphere reactions (optional, but recommended)

Procedure:

- To a solution of the amine in the chosen anhydrous solvent, add **isopropenyl formate**.
- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, remove the solvent and the acetone byproduct in *vacuo* to yield the crude formamide.
- If necessary, the product can be further purified by column chromatography or recrystallization.

General Protocol for the O-Formylation of Alcohols and Phenols

This procedure details the imidazole-catalyzed formylation of an alcohol or phenol.

Materials:

- Alcohol or phenol (1.0 mmol)
- **Isopropenyl formate** (1.5 mmol)

- Imidazole (0.1 mmol)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
- Stirring apparatus
- Standard glassware for inert atmosphere reactions

Procedure:

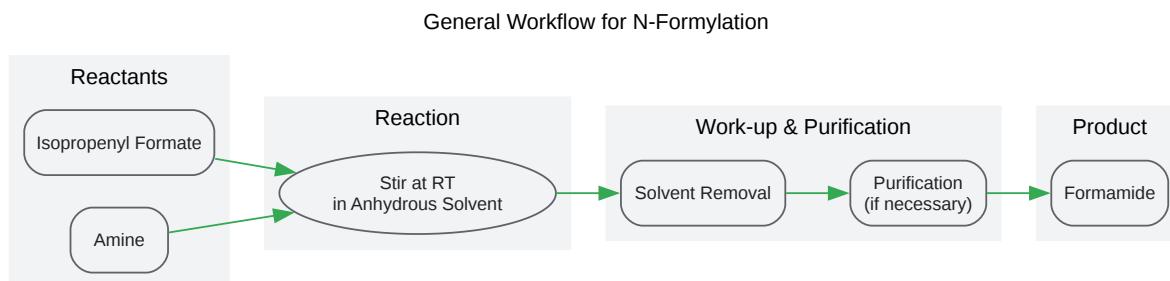
- Dissolve the alcohol or phenol and imidazole in an anhydrous solvent.
- Add **isopropenyl formate** to the solution.
- Stir the reaction mixture at room temperature.
- Monitor the reaction by TLC or GC.
- Once the starting material is consumed, the reaction mixture can be directly purified by column chromatography on silica gel to afford the corresponding formate ester.

Quantitative Data Summary

The following tables summarize the reported yields for the formylation of various substrates using **isopropenyl formate**.^[2]

Table 1: N-Formylation of Amines and Amino Esters

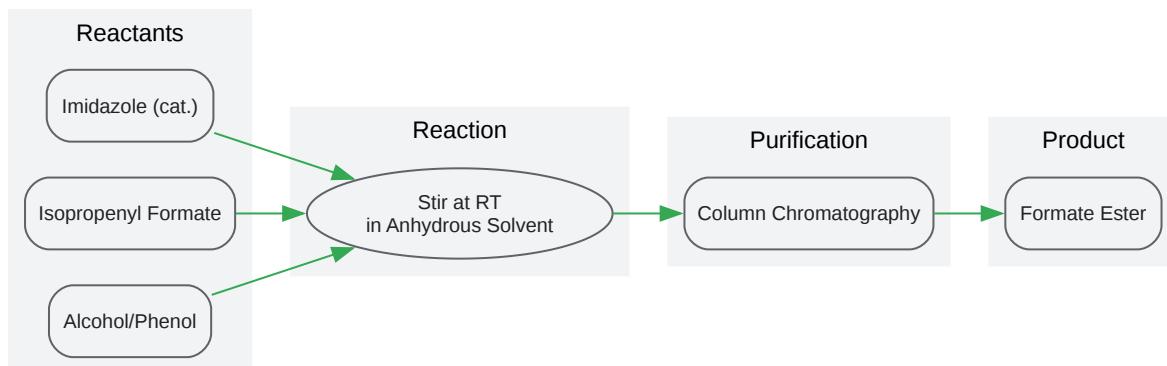
Substrate	Product	Yield (%)
Aniline	N-Phenylformamide	95
Benzylamine	N-Benzylformamide	98
Dibenzylamine	N,N-Dibenzylformamide	96
L-Alanine methyl ester	N-Formyl-L-alanine methyl ester	92


Table 2: O-Formylation of Alcohols and Phenols

Substrate	Product	Yield (%)
Benzyl alcohol	Benzyl formate	85
Cyclohexanol	Cyclohexyl formate	82
Phenol	Phenyl formate	78

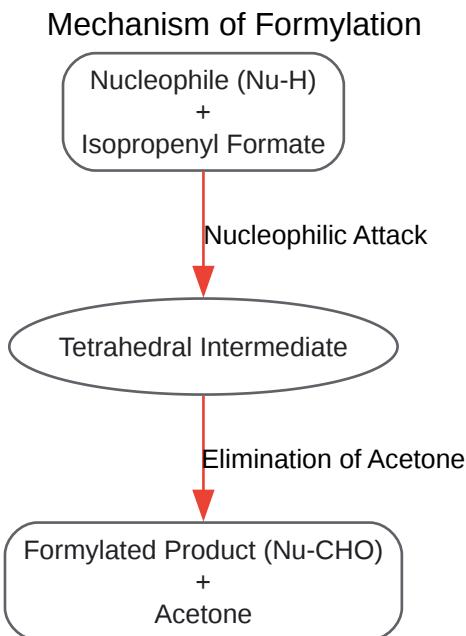
Visualizing the Process

Reaction Workflows


The general workflows for N- and O-formylation reactions using **isopropenyl formate** are depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for the N-formylation of amines.


General Workflow for O-Formylation

[Click to download full resolution via product page](#)

Caption: General workflow for the O-formylation of alcohols/phenols.

Reaction Mechanism

The formylation reaction proceeds through a nucleophilic acyl substitution mechanism.

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of formylation with **isopropenyl formate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isopropenyl formate | C4H6O2 | CID 537387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enol formates: ruthenium catalysed formation and formylating reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Isopropenyl Formate: A Mild and Efficient Formylating Agent in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3327299#isopropenyl-formate-as-a-formylating-agent-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com